molecular formula C12H9N7O B5328754 5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5328754
M. Wt: 267.25 g/mol
InChI Key: INAPTPDXPBNLGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves condensation reactions, utilizing precursors like 3-amino-1,2,4-triazole and 4-hydroxy-6-methyl-pyran-2-one. These methods provide a framework for generating compounds with antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Molecular Structure Analysis

The characterization of the molecular structure of these compounds includes techniques like X-ray single crystal diffraction and spectroscopic methods (1H NMR, 13C NMR, IR). The geometrical parameters and spectral data are validated against DFT geometry optimization and molecular orbital calculations, offering insights into the intermolecular contacts through Hirshfeld surface analysis (Lahmidi et al., 2019).

Mechanism of Action

properties

IUPAC Name

8-methyl-11-(1H-pyrazol-5-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O/c1-7-10-8(19-12(16-7)13-6-15-19)3-5-18(11(10)20)9-2-4-14-17-9/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPTPDXPBNLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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